5-HydroxyMebendazole-D3

Description

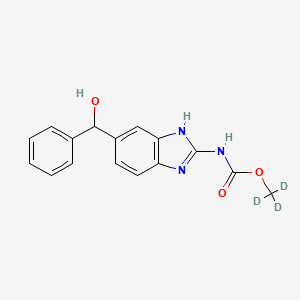

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9,14,20H,1H3,(H2,17,18,19,21)/i1D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQKUGXEGMZCLE-FIBGUPNXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-86-4 |

Source

|

| Record name | 1173020-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-HydroxyMebendazole-D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-HydroxyMebendazole-D3, a key analytical tool in the research and development of the anthelmintic drug Mebendazole. This document details the chemical properties, metabolic context, and primary application of 5-HydroxyMebendazole-D3 as an internal standard in quantitative bioanalytical methods. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with tabulated quantitative data to support methodological validation. Furthermore, this guide includes visual representations of the metabolic pathway of Mebendazole and a typical experimental workflow to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

5-HydroxyMebendazole-D3 is the deuterium-labeled analogue of 5-Hydroxymebendazole, a principal metabolite of the widely used anthelmintic drug, Mebendazole.[1][2] Due to its structural similarity and distinct mass difference from the unlabeled metabolite, 5-HydroxyMebendazole-D3 serves as an ideal internal standard for quantitative analysis in complex biological matrices.[1][3] The incorporation of stable isotopes like deuterium (B1214612) (D or ²H) into drug molecules or their metabolites is a critical technique in drug development, enabling precise quantification in pharmacokinetic and metabolic studies through methods such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and, most commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide will focus on the core application of 5-HydroxyMebendazole-D3 in the bioanalysis of Mebendazole and its metabolites.

Chemical and Physical Properties

5-HydroxyMebendazole-D3, also known by its IUPAC name trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate, is a stable isotope-labeled compound.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₂D₃N₃O₃ | [5][6] |

| Molecular Weight | 300.33 g/mol | [4][7] |

| Accurate Mass | 300.1302 Da | [8] |

| CAS Number | 1173020-86-4 | [4] |

| Synonyms | Mebendazole-5-hydroxy D3, trideuteriomethyl N-[5-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | [4] |

| Physical Form | Typically supplied as a neat solid or in solution | [7][8] |

| Primary Application | Internal standard for quantitative analysis | [1][3] |

Metabolic Pathway of Mebendazole

Mebendazole undergoes extensive first-pass metabolism in the liver.[3][9] The primary metabolic transformation is the reduction of the benzoyl ketone group to a hydroxyl group, forming 5-Hydroxymebendazole.[10] This metabolite is considered to be largely inactive in terms of anthelmintic activity.[9] Further metabolism can occur, leading to other metabolites such as 2-amino-5-benzoylbenzimidazole.[3][9] The metabolic pathway is crucial for understanding the disposition of Mebendazole in vivo and for designing robust analytical methods to quantify both the parent drug and its metabolites.

Metabolic conversion of Mebendazole.

Application as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis. 5-HydroxyMebendazole-D3 is an ideal internal standard for the quantification of 5-Hydroxymebendazole because it co-elutes chromatographically with the analyte but is differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution ensures that any variations during sample preparation, injection, and ionization affect both the analyte and the internal standard similarly, allowing for accurate and precise quantification.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Mebendazole and its metabolites in biological samples using 5-HydroxyMebendazole-D3 as an internal standard.[4]

Bioanalytical workflow using an internal standard.

Detailed Experimental Protocol

The following protocol is based on a validated method for the determination of Mebendazole and its metabolites in animal tissues.[4]

4.2.1. Reagents and Materials

-

5-HydroxyMebendazole-D3 (Internal Standard)

-

Mebendazole, 5-Hydroxymebendazole, and other relevant metabolites (Analytical Standards)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ethyl Acetate (B1210297) (HPLC grade)

-

Formic Acid

-

Deionized Water

-

Biological matrix (e.g., tissue homogenate, plasma)

4.2.2. Sample Preparation

-

Homogenize 2 g of tissue sample.

-

Spike the homogenate with a known concentration of 5-HydroxyMebendazole-D3 working solution.

-

Add ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and repeat the extraction.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a solution of 10 mM ammonium formate and methanol (50:50, v/v).

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | Time (min) |

| 0 | |

| 1 | |

| 5 | |

| 8 | |

| 8.1 | |

| 10 | |

| MS System | API 4000 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

4.2.4. Mass Spectrometry Parameters (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mebendazole | 296.1 | 264.1 | 31 |

| 5-Hydroxymebendazole | 298.1 | 266.1 | 49 |

| 5-HydroxyMebendazole-D3 (IS) | 301.1 | 269.1 | 49 |

| 2-Amino-5-benzoylbenzimidazole | 238.1 | 105.1 | 33 |

Quantitative Data and Method Performance

The use of 5-HydroxyMebendazole-D3 as an internal standard allows for the development of robust and reliable analytical methods. The performance of a typical method is summarized below.[4]

| Parameter | Mebendazole | 5-Hydroxymebendazole | 2-Amino-5-benzoylbenzimidazole |

| Limit of Detection (LOD) | 0.07 µg/kg | 0.07 µg/kg | 0.07 µg/kg |

| Limit of Quantification (LOQ) | 0.2 µg/kg | 0.2 µg/kg | 0.2 µg/kg |

| Recovery | 86-101% | 86-101% | 86-101% |

| Repeatability (CV%) | 3.4-11.2% | 3.4-11.2% | 3.4-11.2% |

| Within-lab Reproducibility (CV%) | 4.2-10.7% | 4.2-10.7% | 4.2-10.7% |

Synthesis and Stability

5-HydroxyMebendazole-D3 is synthesized through methods that introduce deuterium atoms into the methoxycarbonyl group of a suitable precursor. While specific, proprietary synthesis methods may vary between manufacturers, the general approach involves using a deuterated methylating agent in the final stages of the synthesis of the 5-Hydroxymebendazole molecule.

As a stable isotope-labeled compound, 5-HydroxyMebendazole-D3 is chemically stable under standard laboratory storage conditions, typically at -20°C for long-term storage, and is stable in solution for the duration of a typical analytical run.

Conclusion

5-HydroxyMebendazole-D3 is an indispensable tool for researchers, scientists, and drug development professionals working with Mebendazole. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the accuracy and precision required for pharmacokinetic, metabolic, and residue analysis studies. This technical guide provides the foundational knowledge and detailed protocols necessary for the effective implementation of 5-HydroxyMebendazole-D3 in a laboratory setting.

References

- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse | PLOS One [journals.plos.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Mebendazole (HMDB0014781) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse | PLOS One [journals.plos.org]

- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 5-HydroxyMebendazole-D3

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-HydroxyMebendazole-D3, an isotopically labeled metabolite of Mebendazole (B1676124). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the preparation and analysis of this compound, which is crucial as an internal standard in quantitative analytical methods.

Introduction

5-HydroxyMebendazole-D3 is the deuterium-labeled form of 5-HydroxyMebendazole, a primary metabolite of the broad-spectrum anthelmintic drug, Mebendazole. The incorporation of three deuterium (B1214612) atoms on the methyl carbamate (B1207046) group results in a stable, isotopically distinct molecule with a molecular weight of approximately 300.33 g/mol .[1][2][3][4] Its chemical name is trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate.[1] Due to its chemical and physical properties being nearly identical to the unlabeled metabolite, it serves as an ideal internal standard for bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the levels of 5-HydroxyMebendazole in biological matrices.[5][6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-HydroxyMebendazole-D3 is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1173020-86-4 | [1][2][3][8] |

| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [3][8] |

| Molecular Weight | 300.33 g/mol | [1][2][4] |

| IUPAC Name | trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | [1] |

| Isotopic Label | Deuterium (D, ²H) | [2] |

| Primary Use | Internal standard for quantitative analysis | [5] |

Synthesis of 5-HydroxyMebendazole-D3

While specific, detailed synthetic procedures for 5-HydroxyMebendazole-D3 are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of Mebendazole and its analogs.[9][10][11][12] The key step involves the formation of the carbamate moiety using a deuterated reagent. A likely precursor for this synthesis is 2-amino-5-(hydroxy(phenyl)methyl)-1H-benzimidazole.

The proposed synthetic pathway involves the reaction of the benzimidazole (B57391) precursor with deuterated methyl chloroformate or a similar deuterated methylating agent to introduce the trideuteriomethyl carbamate group.

Caption: Proposed synthetic pathway for 5-HydroxyMebendazole-D3.

Experimental Protocol: Synthesis

The following is a detailed, hypothetical experimental protocol for the synthesis of 5-HydroxyMebendazole-D3.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Role |

| 2-amino-5-(hydroxy(phenyl)methyl)-1H-benzimidazole | C₁₄H₁₃N₃O | 239.27 | Precursor |

| Methyl-d3 Chloroformate | C₂D₃ClO₂ | 97.51 | Deuterated Reagent |

| Pyridine (B92270) | C₅H₅N | 79.10 | Base |

| Tetrahydrofuran (B95107) (THF), anhydrous | C₄H₈O | 72.11 | Solvent |

| Ethyl acetate (B1210297) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | Quenching/Wash |

| Brine | NaCl (aq) | 58.44 | Wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-(hydroxy(phenyl)methyl)-1H-benzimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Base: Cool the solution to 0°C using an ice bath and add pyridine (1.2 eq) dropwise while stirring.

-

Carbamate Formation: Slowly add methyl-d3 chloroformate (1.1 eq) to the reaction mixture. Maintain the temperature at 0°C during the addition.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure 5-HydroxyMebendazole-D3.

Characterization of 5-HydroxyMebendazole-D3

The synthesized compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Caption: Workflow for the analytical characterization of 5-HydroxyMebendazole-D3.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound and to establish its fragmentation pattern, which can be compared to the unlabeled standard. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized 5-HydroxyMebendazole-D3 in a suitable solvent, such as methanol or acetonitrile.[4]

-

Chromatography: Inject the sample into a liquid chromatography system equipped with a C18 reverse-phase column.[7] Use a gradient elution with a mobile phase consisting of water with an additive (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile.[7]

-

Mass Spectrometry:

Expected Mass Spectrometry Data:

| Parameter | Expected Value | Notes |

| Precursor Ion ([M+H]⁺) | m/z 301.1 | The protonated molecular ion, reflecting the addition of three deuterium atoms. |

| Product Ions | m/z 267.1, 160.0 | These are predicted major fragments. The m/z 267.1 corresponds to the loss of the deuterated methyl carbamate group. The fragmentation pattern should be compared to that of the unlabeled standard (precursor m/z 298, product ions m/z 266, 160).[7][13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium label and for assessing the isotopic enrichment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated NMR solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The key diagnostic feature will be the absence of the singlet corresponding to the methyl ester protons, which is typically observed in the spectrum of unlabeled 5-HydroxyMebendazole.

-

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. The signal for the deuterated methyl carbon will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding signal in the unlabeled compound.

Expected NMR Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic Protons | ~7.0 - 8.0 | Multiplets | Signals corresponding to the benzimidazole and phenyl rings. |

| Methine Proton (-CHOH) | ~5.8 - 6.0 | Singlet | Signal for the proton attached to the carbon bearing the hydroxyl group. |

| Methyl Protons (-OCH₃) | Absent | - | The absence of this signal (typically around 3.7 ppm) confirms deuteration. |

| ¹³C NMR | |||

| Carbonyl Carbon (-C=O) | ~155 | Singlet | Carbamate carbonyl carbon. |

| Aromatic Carbons | ~110 - 150 | Multiplets | Signals for the carbons of the aromatic rings. |

| Methine Carbon (-CHOH) | ~70 | Singlet | Signal for the carbon bearing the hydroxyl group. |

| Methyl Carbon (-OCD₃) | ~52 | Multiplet (e.g., septet) | The signal will be split due to coupling with deuterium and shifted relative to the unlabeled analog. |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Conclusion

The synthesis and characterization of 5-HydroxyMebendazole-D3 require careful execution of synthetic procedures and rigorous analytical validation. The proposed synthetic route offers a reliable method for its preparation, and the characterization protocols outlined, utilizing mass spectrometry and NMR spectroscopy, are essential for confirming the structure, purity, and isotopic labeling of the final product. This well-characterized, deuterated internal standard is indispensable for the accurate quantification of Mebendazole's primary metabolite in preclinical and clinical studies, ensuring the reliability of pharmacokinetic and residue analysis data.

References

- 1. 5-HydroxyMebendazole-D3 | C16H15N3O3 | CID 71312485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hydroxymebendazole-D3 | LGC Standards [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. achemtek.com [achemtek.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxymebendazole D3 | 1173020-86-4 | SynZeal [synzeal.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Mebendazole synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis and antiparasitic activity of albendazole and mebendazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mebendazole: Uses, Mechanism, and Synthesis [medicoverhospitals.in]

- 13. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mebendazole Metabolism and 5-Hydroxymebendazole Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the anthelmintic drug mebendazole (B1676124), with a specific focus on the formation of its major metabolite, 5-hydroxymebendazole (B1664658). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic processes.

Introduction to Mebendazole Metabolism

Mebendazole (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used for the treatment of various parasitic worm infections. Following oral administration, mebendazole undergoes extensive first-pass metabolism in the liver, which significantly influences its systemic bioavailability and therapeutic efficacy.[1][2] The metabolism of mebendazole primarily involves hydrolysis and reduction, leading to the formation of several metabolites, most of which are considered inactive.[3] One of the principal metabolic pathways is the hydroxylation of the benzoyl group, resulting in the formation of 5-hydroxymebendazole.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of mebendazole is characterized by its low aqueous solubility and poor absorption from the gastrointestinal tract, leading to high inter-individual variability.[4][5] The systemic exposure to mebendazole can be significantly increased when administered with a high-fat meal. The following tables summarize the pharmacokinetic parameters for mebendazole and its metabolites from various studies.

Table 1: Pharmacokinetic Parameters of Mebendazole in Humans

| Parameter | Value | Conditions | Reference(s) |

| Cmax (Peak Plasma Concentration) | 17.5 - 500 ng/mL | 10 mg/kg dose | [4] |

| 69.5 ng/mL | Initial 10 mg/kg dose | [4] | |

| 137.4 ng/mL | Chronic 10 mg/kg therapy | [4] | |

| Tmax (Time to Peak Plasma Concentration) | 1.5 - 7.25 hours | 10 mg/kg dose | [4] |

| Elimination Half-life (t½) | 2.8 - 9.0 hours | 10 mg/kg dose | [4] |

| Protein Binding | >90% | ||

| Bioavailability | Poor |

Table 2: Pharmacokinetic Parameters of Mebendazole Metabolites in Humans

| Metabolite | Parameter | Value | Conditions | Reference(s) |

| Major Metabolites (including 5-hydroxymebendazole) | Plasma AUC | ~5 times that of mebendazole | Chronic therapy | [4] |

The Role of Cytochrome P450 in 5-Hydroxymebendazole Formation

The biotransformation of mebendazole into 5-hydroxymebendazole is a critical step in its metabolism. While the specific human cytochrome P450 (CYP) isozymes responsible for the 5-hydroxylation of mebendazole have not been definitively identified in the reviewed literature, it is widely accepted that CYP enzymes are involved.[1] Studies on structurally similar benzimidazoles, such as albendazole (B1665689) and fenbendazole (B1672488), have shown that CYP2C19 and CYP2J2 are the major enzymes responsible for their hydroxylation.[6][7] This suggests that these or related isozymes may also play a role in mebendazole's hydroxylation. One study did note that mebendazole can induce CYP1A activity, though this does not confirm its role as a primary metabolizing enzyme for mebendazole itself.[8]

The metabolic pathway can be visualized as follows:

References

- 1. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. courses.washington.edu [courses.washington.edu]

- 7. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of flubendazole and mebendazole on cytochromes P4501A in pheasant hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within the realms of drug metabolism, pharmacokinetics, and toxicokinetics, the pursuit of accurate and reproducible quantitative data is paramount. The complexity of biological matrices presents a significant challenge, introducing variability that can compromise the integrity of analytical results. This technical guide provides an in-depth exploration of the core principles and practical applications of deuterated internal standards, the undisputed gold standard for mitigating analytical variability and ensuring the highest level of data quality in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard (IS) is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612) (²H or D).[1] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[2][3]

By introducing a known and fixed concentration of the deuterated standard into every sample, calibrator, and quality control (QC) sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[4] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[2][5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and proportional to the analyte's concentration, providing a highly accurate and precise measurement.[4][6]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers a multitude of advantages over other types of internal standards, such as structural analogs, or external calibration methods. These benefits are critical for the validation and execution of robust bioanalytical methods that meet stringent regulatory requirements.[7][8]

-

Enhanced Accuracy and Precision: By compensating for variability at multiple stages of the analytical workflow, deuterated standards significantly improve the accuracy and precision of the measurement.[2][4]

-

Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a major source of error in LC-MS/MS bioanalysis.[2][9] Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization and more reliable quantification.[2]

-

Improved Reproducibility: The consistent performance of deuterated standards across different samples and analytical runs leads to higher reproducibility of the bioanalytical method.

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and is a key component of method validation under the International Council for Harmonisation (ICH) M10 guideline.[7][8]

Quantitative Data Presentation

The superior performance of deuterated internal standards is evident in the validation data of numerous bioanalytical methods. The following tables summarize key performance metrics for the quantification of various drugs in human plasma using their respective deuterated internal standards.

Table 1: Bioanalytical Method Validation Data for Atorvastatin using Atorvastatin-d5

| Validation Parameter | Result | Acceptance Criteria (FDA/ICH) |

| Linearity Range | 0.05 - 50 ng/mL | Correlation coefficient (r²) ≥ 0.99 |

| Correlation Coefficient (r²) | > 0.999 | - |

| Inter-day Precision (%CV) | ≤ 8.5% | ≤ 15% |

| Inter-day Accuracy (%Bias) | -4.2% to 6.8% | ± 15% |

| Extraction Recovery | > 85% | Consistent and reproducible |

Data synthesized from multiple sources.

Table 2: Bioanalytical Method Validation Data for Rosuvastatin using Rosuvastatin-d6

| Validation Parameter | Result | Acceptance Criteria (FDA/ICH) |

| Linearity Range | 0.1 - 50 ng/mL | Correlation coefficient (r²) ≥ 0.99 |

| Correlation Coefficient (r²) | > 0.99 | - |

| Intra-day Precision (%CV) | 1.54 - 11.21% | ≤ 15% |

| Intra-day Accuracy (%Bias) | -3.41% to 2.39% | ± 15% |

| Matrix Effect | Negligible | IS-normalized matrix factor CV ≤ 15% |

Data sourced from a study by P. K. M. et al. (2017) and other sources.[10]

Table 3: Bioanalytical Method Validation Data for Cyclosporine A using Cyclosporine A-d4

| Validation Parameter | Result | Acceptance Criteria (FDA/ICH) |

| Linearity Range | 2 - 1250 ng/mL | Correlation coefficient (r²) ≥ 0.99 |

| Correlation Coefficient (r²) | ≥ 0.997 | - |

| Inter-assay Precision (%CV) | 2.5 - 12.5% | ≤ 15% |

| Inter-assay Accuracy (%Bias) | -10% to 13% | ± 15% |

| Recovery | 76.6 - 84% | Consistent and reproducible |

Data sourced from a study by A. G. et al. (2012).[9]

Table 4: Comparative Matrix Effect Data for Rupatadine Metabolite (Desloratadine)

| Parameter | Without Deuterated IS (Analog IS) | With Deuterated IS (Desloratadine-d5) |

| Precision (%CV) of Matrix Factor | Potentially >15% | ≤ 15% |

| Accuracy (%Bias) due to Matrix Effect | Can be significant | Minimized |

Illustrative data based on expected improvements as specific comparative data for Rupatadine is limited.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the validation and application of deuterated internal standards in bioanalysis.

Stock and Working Solution Preparation

Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.

Protocol:

-

Stock Solution Preparation:

-

Accurately weigh a suitable amount of the analyte and deuterated internal standard reference materials.

-

Dissolve each in an appropriate high-purity organic solvent (e.g., methanol (B129727), acetonitrile) to achieve a stock concentration of, for example, 1 mg/mL.

-

Store the stock solutions in amber glass vials at a specified temperature (e.g., -20°C or -80°C).

-

-

Working Solution Preparation:

-

Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the analyte stock solution with an appropriate solvent.

-

Prepare a working solution of the deuterated internal standard at a constant concentration that will be added to all samples (calibrators, QCs, and study samples). The concentration should be chosen to provide an optimal response in the mass spectrometer.

-

Verify the stability of stock and working solutions under the intended storage conditions.[11]

-

Sample Preparation: Protein Precipitation (PPT)

Objective: To remove proteins from a plasma sample to prevent interference and column clogging.

Protocol:

-

Aliquot 100 µL of the plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard working solution to each sample (except for blank matrix samples).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid, if required for analyte stability and ionization) to the sample to precipitate the proteins.[1]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To provide a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Protocol:

-

Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water to condition the sorbent. Do not allow the cartridge to dry out.

-

Sample Loading: Add 10 µL of the deuterated internal standard working solution to 1 mL of the urine sample and vortex to mix. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.

-

Elution: Elute the analyte and deuterated internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase. The sample is now ready for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships in bioanalysis using deuterated standards.

Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.

Caption: Decision pathway for internal standard selection in bioanalytical methods.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing a robust and reliable means to ensure the accuracy, precision, and reproducibility of quantitative data.[2] Their ability to mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, solidifies their position as the gold standard in the field.[3][6] Adherence to rigorous validation protocols, as outlined by regulatory bodies like the FDA and in guidelines such as ICH M10, is essential for the successful implementation of deuterated standards in regulated drug development and clinical research.[7][8] By leveraging the power of isotope dilution mass spectrometry with deuterated internal standards, researchers, scientists, and drug development professionals can have the highest confidence in the integrity of their bioanalytical data.

References

- 1. clinichrom.com [clinichrom.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. worldwide.com [worldwide.com]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 5-HydroxyMebendazole-D3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-HydroxyMebendazole-D3, a deuterated metabolite of Mebendazole. The information is intended to support laboratory personnel in implementing safe handling practices and mitigating potential exposure risks.

Chemical Identification and Physical Properties

5-HydroxyMebendazole-D3 is primarily used as a reference material and internal standard in analytical and research applications.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1173020-86-4 | [2][3][4] |

| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [4] |

| Molecular Weight | 300.33 g/mol | [3][4][5] |

| IUPAC Name | trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | [3] |

| Appearance | Not Available (likely a solid) | [6] |

| Storage | 2-8°C Refrigerator | [6] |

Hazard Identification and Classification

The primary hazard associated with 5-HydroxyMebendazole-D3 is acute oral toxicity.[2][3] It is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Classification System | Code | Description |

| GHS Classification | Acute Tox. 4 | Acute Toxicity (Oral), Category 4 |

| Signal Word | Warning | [2][3] |

| Hazard Pictogram | GHS07 (Exclamation Mark) | [2] |

| Hazard Statement | H302 | Harmful if swallowed.[2][3] |

| NFPA Ratings | Health: 2, Fire: 0, Reactivity: 0 | [2] |

Precautionary Statements: [2][3]

-

P264: Wash thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 5-HydroxyMebendazole-D3 are not publicly available. The "Harmful if swallowed" classification is based on aggregated data from notifications to the ECHA C&L Inventory.[3] The classification is likely derived from data on the non-deuterated parent compound, Mebendazole, or through computational toxicological predictions.

Standard acute oral toxicity studies, such as those following OECD Test Guideline 423 (Acute Toxic Class Method), would involve the administration of the substance to fasted animals, followed by observation for signs of toxicity and mortality.

Handling and Personal Protective Equipment (PPE)

Given its classification as harmful if swallowed, appropriate laboratory hygiene and the use of personal protective equipment are essential.

Engineering Controls:

-

Work with this compound in a well-ventilated area.[7]

-

For procedures that may generate dust, use a chemical fume hood or a ventilated balance enclosure.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[7]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[7]

Caption: PPE selection workflow for handling 5-HydroxyMebendazole-D3.

First Aid Measures

In case of exposure, follow these first aid measures:

| Exposure Route | First Aid Measure |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] |

| Skin Contact | Wash skin with soap and water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | Move person to fresh air and keep comfortable for breathing. |

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for 5-HydroxyMebendazole-D3 by regulatory bodies such as OSHA or ACGIH.[7][8] For novel or data-poor compounds, a risk-based approach such as occupational exposure banding (OEB) is often used to assign a range of exposure concentrations for which control measures should be implemented. Given its acute oral toxicity, a conservative approach to handling is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. 5-HydroxyMebendazole-D3 | C16H15N3O3 | CID 71312485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. achemtek.com [achemtek.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fishersci.nl [fishersci.nl]

- 8. osha.gov [osha.gov]

Methodological & Application

Application Note: Quantitative Analysis of Mebendazole and its Metabolite 5-Hydroxymebendazole in Biological Matrices using LC-MS/MS with 5-HydroxyMebendazole-D3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mebendazole (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used in the treatment of various parasitic worm infestations in both humans and animals. The primary metabolic pathway of Mebendazole involves hydroxylation to form 5-Hydroxymebendazole (HMBZ). Accurate quantification of both the parent drug and its major metabolite is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Mebendazole and 5-Hydroxymebendazole in biological matrices. The method utilizes 5-HydroxyMebendazole-D3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

-

Mebendazole (MBZ), 5-Hydroxymebendazole (HMBZ), and 5-HydroxyMebendazole-D3 (IS) analytical standards.[1][2]

-

HPLC-grade methanol (B129727), acetonitrile, ethyl acetate (B1210297), and water.[1]

-

Formic acid and ammonium (B1175870) formate (B1220265).[1][3]

-

Biological matrix (e.g., plasma, tissue homogenate).

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve MBZ, HMBZ, and 5-HydroxyMebendazole-D3 in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol to prepare individual stock solutions.[1]

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or a mixture of mobile phases.

-

Internal Standard Working Solution: Prepare a working solution of 5-HydroxyMebendazole-D3 at an appropriate concentration (e.g., 1 µg/mL).[1]

3. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the biological sample (e.g., plasma or tissue homogenate), add the internal standard working solution.

-

Add 5 mL of ethyl acetate and vortex for 5-10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Repeat the extraction step.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm)[1] |

| Mobile Phase A | 10 mM Ammonium formate in water[1] or 0.1% Formic acid in water[3] |

| Mobile Phase B | Methanol[1] or Acetonitrile[3] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C[1] |

| Gradient Elution | Optimized to separate MBZ, HMBZ, and the IS |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Ion Source Temperature | 500 °C[1] |

| Ion Spray Voltage | 5500 V[1] |

| MRM Transitions | To be optimized for specific instrument |

| Collision Gas | Nitrogen |

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the LC-MS/MS method for the analysis of Mebendazole and its metabolites.

Table 3: Method Validation Parameters

| Analyte | Linearity Range | Correlation Coefficient (r²) |

| Mebendazole | 0.1 - 200 ng/mL | > 0.99 |

| 5-Hydroxymebendazole | 0.1 - 200 ng/mL | > 0.99 |

Table 4: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Mebendazole | Low | < 15% | < 15% | 85 - 115% |

| Mid | < 15% | < 15% | 85 - 115% | |

| High | < 15% | < 15% | 85 - 115% | |

| 5-Hydroxymebendazole | Low | < 15% | < 15% | 85 - 115% |

| Mid | < 15% | < 15% | 85 - 115% | |

| High | < 15% | < 15% | 85 - 115% |

Table 5: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Mebendazole | > 85% | Minimal |

| 5-Hydroxymebendazole | > 85% | Minimal |

Table 6: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µg/kg) | LOQ (µg/kg) |

| Mebendazole | 0.07[2] | 0.2[2] |

| 5-Hydroxymebendazole | 0.07[2] | 0.2[2] |

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Metabolic pathway of Mebendazole.

References

Application Notes and Protocols for Mebendazole Analysis in Plasma

Introduction

Mebendazole (B1676124) (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used for the treatment of various parasitic worm infections. Accurate quantification of mebendazole and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Due to the complex nature of the plasma matrix, efficient sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, and to concentrate the analytes of interest prior to chromatographic analysis. This document provides detailed application notes and protocols for the three most common sample preparation techniques for mebendazole analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: An Overview

The choice of sample preparation technique depends on several factors, including the required sensitivity and selectivity of the assay, the physicochemical properties of the analyte, the available equipment, and the desired sample throughput.

-

Protein Precipitation (PPT): This is a simple and rapid method involving the addition of a precipitating agent (e.g., organic solvent or acid) to the plasma sample to denature and precipitate proteins. It is a cost-effective technique suitable for high-throughput screening.

-

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. LLE is a versatile method that can provide a cleaner extract than PPT.

-

Solid-Phase Extraction (SPE): In SPE, the analyte is isolated from the plasma matrix by passing the sample through a solid sorbent packed in a cartridge. The analyte is retained on the sorbent while interferences are washed away. SPE is known for providing the cleanest extracts and the highest concentration factors.

Experimental Workflows

Application Note: High-Throughput Quantification of Mebendazole and its Major Metabolite in Plasma for Pharmacokinetic Studies Using 5-HydroxyMebendazole-D3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of mebendazole (B1676124) (MBZ) and its primary active metabolite, 5-hydroxymebendazole (B1664658) (HMBZ), in plasma samples. The method utilizes a stable isotope-labeled internal standard, 5-HydroxyMebendazole-D3, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision, making it ideal for pharmacokinetic (PK) studies in drug development and clinical research. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions, providing researchers with a comprehensive guide for reliable bioanalysis.

Introduction

Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent used for the treatment of various parasitic worm infections.[1] Due to its low aqueous solubility and poor absorption from the gastrointestinal tract (approximately 5% to 10%), its bioavailability can be highly variable.[1] Accurate measurement of plasma concentrations of mebendazole and its metabolites is crucial for understanding its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).

Following oral administration, mebendazole is extensively metabolized in the liver to its major metabolites, including 5-hydroxymebendazole.[2] To correct for variability during sample processing and analysis, the use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis.[3] A deuterated IS, such as 5-HydroxyMebendazole-D3, is ideal as it shares near-identical physicochemical properties with the analyte, ensuring similar extraction efficiency and chromatographic behavior, while being distinguishable by mass spectrometry.[3] This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the analysis of mebendazole and 5-hydroxymebendazole in plasma, using 5-HydroxyMebendazole-D3 as the internal standard.

Experimental Workflow

A generalized workflow for the pharmacokinetic analysis of mebendazole using 5-HydroxyMebendazole-D3 is presented below.

Metabolic Pathway of Mebendazole

Mebendazole undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves hydroxylation to form 5-hydroxymebendazole.

Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of mebendazole, 5-hydroxymebendazole, and 5-HydroxyMebendazole-D3 by dissolving 10 mg of each compound in 10 mL of dimethyl sulfoxide (B87167) (DMSO).[4][5] Store stock solutions at 4°C.

-

Working Standard Solutions (100 µg/mL): Prepare working standard solutions by diluting the stock solutions with acetonitrile (B52724) (ACN).[4][5]

-

Internal Standard Working Solution (Concentration to be optimized): Prepare a working solution of 5-HydroxyMebendazole-D3 in ACN. The final concentration should be optimized to yield a consistent and appropriate response in the mass spectrometer.

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample (calibration standard, quality control, or study sample) in a microcentrifuge tube, add 200 µL of the 5-HydroxyMebendazole-D3 internal standard working solution in acetonitrile.[3]

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[3]

-

Reconstitute the residue in 100 µL of the mobile phase.[3]

LC-MS/MS Analysis

The following tables summarize the recommended LC-MS/MS conditions, which may require further optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Conditions

| Parameter | Recommended Conditions |

|---|---|

| LC System | High-Performance Liquid Chromatography System |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[3] |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water[4][5] |

| Mobile Phase B | Methanol[4][5] |

| Gradient Elution | Optimized to separate analytes from matrix interferences |

| Flow Rate | 0.2 - 0.6 mL/min |

| Column Temperature | 35 - 40°C |

| Injection Volume | 2 - 10 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Recommended Conditions |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][5] |

| Ion Source Temp. | 500°C[4][5] |

| Ion Spray Voltage | 5500 V[4][5] |

| Curtain Gas | ~20 psi[4][5] |

| Ion Source Gas 1 | ~50 psi[4][5] |

| Ion Source Gas 2 | ~50 psi[4][5] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Mebendazole and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Mebendazole (MBZ) | 296.1 | 191.1 / 163.1 |

| 5-Hydroxymebendazole (HMBZ) | 312.1 | 280.1 / 252.1 |

| 5-HydroxyMebendazole-D3 (IS) | 315.1 | 283.1 / 255.1 |

(Note: Specific MRM transitions should be optimized for the instrument in use.)

Pharmacokinetic Data

The pharmacokinetic parameters of mebendazole can vary significantly depending on the formulation, dose, and species. The following table provides a summary of reported pharmacokinetic parameters for mebendazole in humans.

Table 4: Summary of Mebendazole Pharmacokinetic Parameters in Humans

| Parameter | Value | Study Population/Conditions |

|---|---|---|

| Tmax (Time to Peak Plasma Conc.) | 2 - 4 hours[2] | General administration |

| 1.5 - 7.25 hours[6] | Patients on chronic therapy | |

| Elimination Half-life (t1/2) | 3 - 6 hours[2] | Most patients |

| 2.8 - 9.0 hours[6] | Patients on chronic therapy | |

| Bioavailability | <10% (fasting)[2] | Oral administration |

| ~22%[7] | Oral administration of a tracer dose | |

| Cmax (Peak Plasma Concentration) | 17.5 - 500 ng/mL[6] | Patients receiving a 10 mg/kg dose |

(Note: These values are for illustrative purposes and can be influenced by factors such as food intake, which can increase bioavailability.)[2]

Conclusion

The use of 5-HydroxyMebendazole-D3 as an internal standard in LC-MS/MS-based bioanalysis provides a highly reliable and accurate method for the quantification of mebendazole and its primary metabolite, 5-hydroxymebendazole, in plasma. The detailed protocol and established parameters in this application note offer a solid foundation for researchers conducting pharmacokinetic studies of mebendazole, enabling the generation of high-quality data for drug development and clinical applications. This methodology is crucial for overcoming the challenges associated with the drug's inherent low and variable bioavailability, allowing for a more precise characterization of its ADME profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. extranet.who.int [extranet.who.int]

- 3. benchchem.com [benchchem.com]

- 4. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Determination of Mebendazole Residues in Food Products

Introduction

Mebendazole (B1676124) (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock.[1] The potential for mebendazole residues to remain in animal-derived food products such as meat, milk, and eggs necessitates reliable and sensitive analytical methods to ensure food safety and compliance with regulatory limits.[1][2] This document provides detailed application notes and protocols for the determination of mebendazole and its primary metabolites, hydroxymebendazole (HMBZ) and aminomebendazole (AMBZ), in various food matrices. The methodologies described are primarily based on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.

Analytical Methods

The selection of an appropriate analytical method for mebendazole residue analysis depends on factors such as the required sensitivity, specificity, and the nature of the food matrix.[3] Liquid chromatography-based methods are the most common approaches.[2]

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique offers a cost-effective solution for routine analysis of pharmaceutical formulations and can be applied to food matrices.[3] However, its sensitivity and specificity are lower compared to mass spectrometric methods.[1][4]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the determination of mebendazole residues in complex biological matrices due to its high sensitivity, specificity, and ability to provide structural confirmation.[1][3] It is considered the most suitable technique for the simultaneous determination of veterinary drugs.[5] Ultra-Performance Liquid Chromatography (UPLC-MS/MS) offers even faster analysis times and higher resolution, making it ideal for high-throughput screening.[3]

Quantitative Data Summary

The performance of various analytical methods for the quantification of mebendazole and its metabolites is summarized in the tables below.

Table 1: Performance Comparison of Analytical Methods for Mebendazole Quantification

| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |

| Linearity Range | 1 - 60 µg/mL[3] | 0.05 - 50 µg/kg[3] | 1 - 100 ng/mL[3] |

| Limit of Quantification (LOQ) | 2.34 µg/mL[3] | 0.12 - 0.80 µg/kg[2][3] | ~1 ng/mL[3] |

| Accuracy (% Recovery) | >95%[3] | 86.77 - 96.94%[2][3] | 95 - 105%[3] |

| Precision (%RSD) | < 2%[3] | Intraday: 1.75 - 4.99%Interday: 2.54 - 5.52%[2][3] | < 15%[3] |

| Specificity | Moderate[3] | High[3] | High[3] |

| Throughput | Low to Moderate[3] | High[3] | Very High[3] |

Table 2: Performance Data for LC-MS/MS Determination of Mebendazole and its Metabolites in Various Food Matrices

| Food Matrix | Analyte(s) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| Poultry Muscle (Chicken, Duck, Goose) | MBZ, HMBZ, AMBZ | 0.04 - 0.30[2] | 0.12 - 0.80[2] | 86.77 - 96.94[2] |

| Pork, Chicken, Horse Muscle | MBZ and metabolites | 0.07[1][6] | 0.2[1][6] | Not explicitly stated |

| Aquatic Products | MBZ, HMBZ, AMBZ | < 0.3[2] | < 1[2] | > 80.0[2] |

| Milk | MBZ, HMBZ, AMBZ | 0.2 - 2.0[2] | 0.5 - 10[2] | Not explicitly stated |

| Dairy Products (Milk, Cheese, Butter, Curd) | MBZ | 0.1 - 0.2 ppm | 0.3 - 0.6 ppm | 92.5 - 102.3[5] |

Experimental Protocols

Protocol 1: Determination of Mebendazole in Dairy Products by Micellar Liquid Chromatography (MLC)

This protocol is adapted from a method for the analysis of mebendazole in milk, cheese, butter, and curd.[5]

1. Sample Preparation

-

Milk and Curd: Dilute 1 mL of the sample with 9 mL of the mobile phase.

-

Cheese and Butter: Weigh 1 g of the sample, add 10 mL of the mobile phase, and homogenize.

-

All Samples: After initial preparation, filter the solution through a 0.45-µm nylon membrane filter.[5] The sample is then ready for injection into the HPLC system.

2. HPLC-UV Conditions

-

Column: C18 column.[5]

-

Mobile Phase: 0.15 M sodium dodecyl sulfate (B86663) (SDS) – 6% 1-pentanol (B3423595) phosphate (B84403) buffered at pH 7.[5]

-

Flow Rate: 1 mL/min (isocratic).[5]

-

Detection: UV absorbance at 292 nm.[5]

-

Injection Volume: 20 µL.[5]

Protocol 2: Determination of Mebendazole and its Metabolites in Poultry Muscle by HPLC-MS/MS

This protocol is based on a method for the simultaneous analysis of mebendazole and its metabolites in chicken, duck, and goose muscle.[2]

1. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction)

-

Extraction: Homogenize the muscle sample and extract with basic ethyl acetate (B1210297).[2]

-

Back-Extraction: Perform a back-extraction of the organic phase with hydrochloric acid.[2]

-

SPE Cleanup: Purify the acidic extract using an Oasis MCX solid-phase extraction (SPE) cartridge.[2]

-

Elution: Elute the analytes from the SPE cartridge with 5% ammoniated methanol.[2]

-

Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 45 °C and reconstitute the residue in the initial mobile phase.[2]

-

Filtration: Filter the reconstituted sample through a 0.45-µm organic syringe filter before injection.[2]

2. LC-MS/MS Conditions

-

Column: Xbridge C18 column (4.6 mm × 150 mm, 5 μm).[2]

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[2]

-

Flow Rate: 0.6 mL/min.[2]

-

Column Temperature: 35 °C.[2]

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[3]

-

Detection: Multiple Reaction Monitoring (MRM).[3]

Protocol 3: Determination of Mebendazole and its Metabolites in Pork, Chicken, and Horse Muscle by LC-MS/MS

This protocol is based on a confirmatory and quantitative method for mebendazole and its metabolites in various meat products.[1][6][7]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Homogenization: Homogenize 2 g of the ground sample with 10 mL of distilled water.[7]

-

Alkalinization: Make the sample alkaline by adding 1 mL of 1M NaOH.[7]

-

Extraction: Extract the analytes with 20 mL of ethyl acetate by shaking for 10 minutes. Repeat the extraction twice with 10 mL of ethyl acetate.[7]

-

Centrifugation: Centrifuge at 5000 rpm for 5 minutes to separate the layers.[7]

-

Defatting: The extract can be defatted with hexane.[7]

-

Filtration: Filter the final extract through a 0.2 μm polytetrafluoroethylene (PTFE) filter before injection.[7]

2. LC-MS/MS Conditions

-

Mobile Phase: Gradient elution with water containing 10 mM ammonium (B1175870) formate (B1220265) and methanol.[1][6]

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Visualizations

Caption: Workflow for Mebendazole Residue Analysis in Food.

Caption: Selection of Analytical Methods for Mebendazole Analysis.

References

- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse | PLOS One [journals.plos.org]

- 5. Use of Micellar Liquid Chromatography to Determine Mebendazole in Dairy Products and Breeding Waste from Bovine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocol for the Analysis of Mebendazole and its Metabolites in Veterinary Tissues Using 5-HydroxyMebendazole-D3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebendazole (B1676124) (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock.[1][2][3] Regulatory bodies worldwide have established maximum residue limits (MRLs) for mebendazole and its metabolites in animal-derived food products to ensure consumer safety. The primary metabolite of mebendazole is 5-Hydroxymebendazole (HMBZ).[3][4] Accurate and sensitive analytical methods are crucial for monitoring these residues in edible tissues.

This document provides a detailed protocol for the simultaneous determination of mebendazole and its major metabolite, 5-hydroxymebendazole, in animal tissues (e.g., muscle, liver) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 5-HydroxyMebendazole-D3 as an internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1]

Metabolic Pathway of Mebendazole

Mebendazole is metabolized in the liver, primarily through oxidation, leading to the formation of hydroxylated and carboxylated metabolites.[3] The principal metabolic pathway involves the hydroxylation of the benzoyl group to form 5-Hydroxymebendazole. This metabolite can then be further metabolized. The use of a deuterated internal standard of a major metabolite like 5-HydroxyMebendazole is ideal for quantitative analysis as it shares similar chemical and physical properties with the analyte of interest, ensuring it behaves similarly during extraction and ionization.

Metabolic conversion of Mebendazole.

Experimental Protocol

This protocol is based on established methods for the analysis of mebendazole and its metabolites in animal tissues by LC-MS/MS.[1][5]

Materials and Reagents

-

Standards: Mebendazole (MBZ), 5-Hydroxymebendazole (HMBZ), and 5-HydroxyMebendazole-D3 (IS) analytical standards (Dr. Ehrenstorfer or equivalent).[1]

-

Solvents: HPLC-grade acetonitrile, methanol, ethyl acetate (B1210297), and hexane (B92381).[1]

-

Reagents: Ammonium (B1175870) formate (B1220265), formic acid, dimethyl sulfoxide (B87167) (DMSO), and sodium hydroxide (B78521).[1]

-

Water: Purified water (Milli-Q or equivalent).[1]

-

Solid Phase Extraction (SPE) Cartridges (Optional): Oasis MCX cartridges can be used for sample cleanup if required.[6][7]

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of MBZ, HMBZ, and 5-HydroxyMebendazole-D3 by dissolving 10 mg of each standard in 10 mL of DMSO.[1] Store at 4°C.

-

Working Standard Solutions (100 µg/mL): Prepare by diluting the stock solutions with acetonitrile.[1]

-

Mixed Standard Solution (1.0 µg/mL): Combine appropriate volumes of the working standard solutions and dilute with a 50:50 (v/v) mixture of water containing 10 mM ammonium formate and methanol.[1]

-

Internal Standard Working Solution (1.0 µg/mL): Prepare a separate working solution of 5-HydroxyMebendazole-D3.[1]

Sample Preparation (Liquid-Liquid Extraction)

This procedure is effective for tissues such as pork, chicken, and horse muscle.[1][5]

-

Homogenization: Homogenize the tissue sample.

-

Weighing: Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube.

-

Spiking: Add a known amount of the 5-HydroxyMebendazole-D3 internal standard working solution.

-

Alkalinization: Add 0.5 mL of 50% potassium hydroxide solution.

-

Extraction: Add 8 mL of ethyl acetate, vortex for 5 minutes, and sonicate for 5 minutes.

-

Centrifugation: Centrifuge at 8000 x g for 8 minutes at 4°C.[7]

-

Supernatant Collection: Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Re-extraction: Repeat the extraction step with another 8 mL of ethyl acetate and combine the supernatants.

-

Defatting (if necessary): Add an equal volume of hexane, vortex, and discard the upper hexane layer.

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

Sample preparation workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters; optimization may be required for specific instruments.

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Methanol |

| Gradient Elution | Start with a high percentage of A, ramp up to a high percentage of B, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Mebendazole (MBZ) | 296.1 | 264.1 | 105.1 |

| 5-Hydroxymebendazole (HMBZ) | 312.1 | 280.1 | 105.1 |

| 5-HydroxyMebendazole-D3 (IS) | 315.1 | 283.1 | 105.1 |

Note: The specific m/z values may need to be optimized for the instrument used.

Data Presentation and Performance Characteristics

The method should be validated according to international guidelines (e.g., EU Commission Decision 2002/657/EC).[8][9] Key validation parameters are summarized below.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Recovery | 85 - 110% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | 0.05 - 0.2 µg/kg |

| Limit of Quantification (LOQ) | 0.15 - 0.5 µg/kg |

These values are indicative and may vary depending on the matrix and instrumentation.[1][5]

Conclusion

The use of 5-HydroxyMebendazole-D3 as an internal standard in the LC-MS/MS analysis of mebendazole and its primary metabolite provides a robust and reliable method for monitoring veterinary drug residues in animal tissues. This protocol offers a detailed framework for researchers and analytical scientists to implement this methodology in their laboratories, ensuring compliance with regulatory standards and contributing to food safety.

References

- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of mebendazole and flubendazole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse | PLOS One [journals.plos.org]

- 6. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Use of Micellar Liquid Chromatography to Determine Mebendazole in Dairy Products and Breeding Waste from Bovine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

Application Note: High-Throughput Analysis of 5-HydroxyMebendazole-D3 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-HydroxyMebendazole and its deuterated internal standard, 5-HydroxyMebendazole-D3. The described protocol is optimized for high-throughput screening in pre-clinical and clinical drug development, offering excellent accuracy and precision in complex biological matrices.

Introduction

Mebendazole is a broad-spectrum anthelmintic agent. Its primary metabolite, 5-HydroxyMebendazole, is a critical analyte in pharmacokinetic and drug metabolism studies.[1] Accurate quantification of this metabolite is essential for understanding the disposition of Mebendazole in vivo. This application note provides a complete workflow, from sample preparation to data acquisition, for the reliable detection of 5-HydroxyMebendazole using 5-HydroxyMebendazole-D3 as an internal standard to ensure data quality.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of 5-HydroxyMebendazole from plasma samples.

Protocol:

-

To 100 µL of plasma sample, add 10 µL of 5-HydroxyMebendazole-D3 internal standard working solution.

-

Alkalinize the sample by adding a small volume of sodium hydroxide (B78521) solution.[2]

-

Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes to extract the analytes.[2][3]

-

Centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous layers.[2]

-

Transfer the supernatant (organic layer) to a clean tube.

-

Repeat the extraction process with another 1 mL of ethyl acetate to maximize recovery.[2]

-

Evaporate the pooled organic fractions to dryness under a gentle stream of nitrogen at 45-60°C.[2][4]

-

Reconstitute the dried residue in 100-200 µL of the initial mobile phase.[5]

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2 mm, 3 µm)[2] |

| Mobile Phase A | Water with 10 mM ammonium (B1175870) formate[2][6] |

| Mobile Phase B | Methanol[2][6] |

| Flow Rate | 0.25 mL/min[2] |

| Injection Volume | 5 µL[2] |

| Column Temperature | 40°C[2] |

| Gradient Program | Time (min) |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][6] |

| Ion Spray Voltage | 5500 V[6] |

| Source Temperature | 500-550°C[4][6] |

| Curtain Gas | 20-35 psi[4][6] |

| Collision Gas | 8 psi[4] |

| Ion Source Gas 1 | 50 psi[6] |

| Ion Source Gas 2 | 50 psi[6] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |